molecular formula C16H15N5O B2532448 N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396685-15-6

N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2532448
CAS No.: 1396685-15-6
M. Wt: 293.33
InChI Key: LYMVSVHPUBLRDG-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of an azide with a nitrile compound under acidic or basic conditions.

    N-methylation and N-phenylation:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the tetrazole ring or the carboxamide group, resulting in the formation of amines or other reduced derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Oxides of the methyl and phenyl groups.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Tetrazole derivatives with various substituents.

Scientific Research Applications

N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to specific sites and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

    N-methyl-N-phenyl-2H-tetrazole-5-carboxamide: Lacks the p-tolyl group, which may affect its reactivity and biological activity.

    N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-thioamide: Contains a thioamide group instead of a carboxamide group, which can influence its chemical properties and applications.

Uniqueness: N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide is unique due to the presence of both the N-methyl and N-phenyl groups, as well as the p-tolyl substituent

Properties

IUPAC Name

N-methyl-2-(4-methylphenyl)-N-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-8-10-14(11-9-12)21-18-15(17-19-21)16(22)20(2)13-6-4-3-5-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMVSVHPUBLRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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